REACTION_SMILES
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[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][c:10]2[cH:11][c:12]([O:20][Si:21]([C:22]([CH3:23])([CH3:24])[CH3:25])([CH3:26])[CH3:27])[c:13]([O:18][CH3:19])[cH:14][c:15]2[CH2:16][CH2:17]1.[CH3:29][CH2:30][CH2:31][CH2:32][N+:33]([CH2:34][CH2:35][CH2:36][CH3:37])([CH2:38][CH2:39][CH2:40][CH3:41])[CH2:42][CH2:43][CH2:44][CH3:45].[F-:28].[O:46]1[CH2:47][CH2:48][CH2:49][CH2:50]1>>[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][c:10]2[cH:11][c:12]([OH:20])[c:13]([O:18][CH3:19])[cH:14][c:15]2[CH2:16][CH2:17]1
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Name
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COc1cc2c(cc1O[Si](C)(C)C(C)(C)C)CN(C(=O)OC(C)(C)C)CC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1O[Si](C)(C)C(C)(C)C)CN(C(=O)OC(C)(C)C)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cc2c(cc1O)CN(C(=O)OC(C)(C)C)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |